molecular formula C31H33N2NaO6S2 B084260 Acid green 16 CAS No. 12768-78-4

Acid green 16

Cat. No.: B084260
CAS No.: 12768-78-4
M. Wt: 616.7 g/mol
InChI Key: UWGCNDBLFSEBDW-UHFFFAOYSA-M
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Description

Acid green 16, also known as this compound, is a useful research compound. Its molecular formula is C31H33N2NaO6S2 and its molecular weight is 616.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Lissamine Green Dyes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGCNDBLFSEBDW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901340400
Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901340400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3369-56-0, 12768-78-4
Record name Acid Green Pure V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acid green 16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901340400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [4-[4-(diethylamino)-α-(3,6-disulphonato-1-naphthyl)benzylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Acid Green 16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Acid Green 16?

A1: this compound has a molecular formula of C27H27N2O6S2 and a molecular weight of 539 g/mol. [, , ]

Q2: What spectroscopic data is available for this compound?

A2: Studies utilize UV-Vis spectrophotometry to monitor the decolorization and degradation of this compound during treatment processes. [, , , , , ] Infrared (IR) spectroscopy has been used to analyze the structural features of materials used to adsorb this compound. []

Q3: What materials have shown compatibility with this compound for adsorption processes?

A3: Various materials have been explored for the removal of this compound from aqueous solutions, including:

  • Activated Carbon: Rice Bran-based Activated Carbon (RBAC) effectively adsorbed this compound in a study. []
  • Compost: Compost derived from cellulosic materials exhibited the capacity to adsorb this compound. []
  • Excess Activated Sludge: Dried excess sludge from municipal wastewater treatment has been investigated as a potential sorbent. []
  • Cationized Sawdust: Sawdust modified with Glycidyl trimethyl ammonium acetate (GTMAA) showed improved adsorption capacity for this compound compared to native sawdust. []
  • Strongly Basic Anion Exchange Resin: Lewatit S5528 resin demonstrated an ability to remove this compound from aqueous solutions. []
  • Methyl Methacrylate Derived Adsorbents: Copolymers of methyl methacrylate with various crosslinking monomers have been studied for their ability to remove this compound. []
  • Functionalized DVB-co-GMA Polymeric Microspheres: These microspheres have been studied for their potential in removing this compound from dyeing effluents. []
  • Volcanic Rock Powder: This waste material, when properly treated, has shown potential as an adsorbent for this compound. []

Q4: How does pH affect the adsorption of this compound?

A4: The pH of the solution significantly influences this compound adsorption. Studies show enhanced adsorption in acidic conditions (pH 2-4). [, , , ]

Q5: What catalysts are effective in the photocatalytic degradation of this compound?

A5: Several photocatalysts have been investigated for this compound degradation:

  • Zinc Oxide (ZnO): ZnO, both in slurry and thin film forms, effectively degrades this compound under solar and UV irradiation. [, , ]
  • Titanium Dioxide (TiO2): TiO2, particularly under UV illumination, exhibits photocatalytic activity for this compound degradation. [, ]

Q6: What is the role of inorganic oxidants in this compound degradation?

A6: Inorganic oxidants like hydrogen peroxide (H2O2), ferric chloride (FeCl3), and Fenton's reagent (Fe2+ + H2O2) have been found to enhance the degradation of this compound in photocatalytic and chemical oxidation processes. [, , , ]

Q7: How does the structure of this compound contribute to its interaction with tannic acid?

A7: Analysis suggests that this compound forms a 1:1 complex with tannic acid primarily through hydrogen bonding. [] The specific functional groups responsible for this interaction have not been explicitly investigated in the provided research.

Q8: What methods have been explored to improve the stability and effectiveness of this compound removal?

A8: Several approaches have been investigated to enhance this compound removal:

  • Modification of adsorbent surfaces: Cationization of sawdust with GTMAA significantly improved this compound adsorption capacity compared to untreated sawdust. []
  • Optimization of treatment parameters: Studies have investigated the impact of factors such as pH, contact time, adsorbent dosage, and the presence of auxiliaries on this compound removal efficiency, leading to optimized conditions for various treatment methods. [, , , , , , ]
  • Coupling with advanced oxidation processes: Combining adsorption with advanced oxidation processes like ozonation or Fenton's reagent treatment has proven effective in enhancing this compound removal and improving the biodegradability of the treated wastewater. []

Q9: What are the genotoxic effects of this compound?

A9: Studies indicate that this compound exhibits genotoxic effects, inducing micronuclei formation in mice bone marrow cells. This effect was amplified by ethanol consumption, suggesting a potential role of liver enzymes in this compound's metabolic activation. [, , ]

Q10: What analytical methods are used to quantify this compound?

A10: Various analytical techniques are employed in this compound research:

  • UV-Vis spectrophotometry: This method is widely used to monitor the decolorization of this compound during treatment processes, providing a simple and rapid way to assess treatment efficiency. [, , , , , , ]
  • Chemical Oxygen Demand (COD): COD analysis is used to determine the organic load of wastewater and assess the degradation of this compound during treatment. [, , , , ]
  • High-performance liquid chromatography (HPLC): This technique offers higher sensitivity and selectivity for quantifying this compound and its degradation products, allowing for a more comprehensive analysis of the treatment process. [, ]
  • Diffuse Reflectance Spectrophotometry (DRS): This method allows for the direct quantification of this compound adsorbed onto a molecularly imprinted polymer, offering a potentially faster and more convenient approach for analysis. []

Q11: How does this compound impact the environment?

A11: As a common dye in wastewater, this compound raises concerns due to its potential for environmental harm. It can hinder photosynthesis in aquatic life and contribute to chemical oxygen demand (COD) in water bodies. []

Q12: What methods are effective in degrading this compound?

A12: Various methods have been investigated for degrading this compound:

  • Photocatalytic degradation: Using semiconductors like ZnO and TiO2 as photocatalysts under solar or UV irradiation has shown promise in breaking down this compound. [, , , , ]
  • Advanced oxidation processes: Ozone and Fenton's reagent have effectively decolorized and increased the biodegradability of wastewater containing this compound. []

Q13: What are some strategies for managing waste containing this compound?

A13: The research highlights several approaches for managing this compound waste:

  • Adsorption: Utilizing readily available materials like compost or industrial byproducts as adsorbents offers a cost-effective method for removing this compound from wastewater. [, , ]
  • Photocatalytic Degradation: Implementing photocatalytic systems utilizing sunlight or UV irradiation with suitable catalysts like ZnO or TiO2 can be an efficient approach for degrading this compound in wastewater. [, , , , ]

Q14: What are some cross-disciplinary applications related to this compound research?

A14: Research on this compound degradation and removal involves multiple disciplines:

  • Material Science: Developing novel and efficient adsorbents like cationized sawdust, functionalized polymeric microspheres, or modified silica for this compound removal. [, , ]
  • Chemistry: Understanding the reaction mechanisms involved in this compound degradation by photocatalysis or advanced oxidation processes and optimizing these processes for maximum efficiency. [, , , , , ]
  • Environmental Science: Assessing the ecotoxicological effects of this compound and its degradation products, developing strategies for mitigating its environmental impact, and evaluating the sustainability of different treatment methods. [, ]

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